2-Fluoro-1-methoxy-4-propoxybenzene
Description
2-Fluoro-1-methoxy-4-propoxybenzene is a substituted benzene derivative featuring fluorine, methoxy (-OCH₃), and propoxy (-OCH₂CH₂CH₃) groups at the 2-, 1-, and 4-positions, respectively. The fluorine atom likely enhances electronegativity and metabolic stability, while the alkoxy groups may influence solubility and intermolecular interactions.
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-4-propoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-3-6-13-8-4-5-10(12-2)9(11)7-8/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
GGRUFCVKUVVWMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methoxy-4-propoxybenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a fluorobenzene derivative. For instance, starting with 2-fluoro-1-methoxybenzene, a propoxy group can be introduced via a nucleophilic substitution reaction using propyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-1-methoxy-4-propoxybenzene may involve large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methoxy-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy and propoxy groups can be oxidized under strong oxidative conditions.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can lead to the formation of carboxylic acids or aldehydes.
Scientific Research Applications
2-Fluoro-1-methoxy-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methoxy-4-propoxybenzene involves its interaction with various molecular targets. The fluorine atom and methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The propoxy group can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
2-Fluoro-1-iodo-4-methoxy-3-methylbenzene (CAS: 2383865-68-5)
This compound shares the 2-fluoro and 4-methoxy substituents but replaces the 1-methoxy and 4-propoxy groups with iodine and a methyl group. Key differences include:
- Electron-withdrawing vs. electron-donating groups : Iodine’s polarizability and larger atomic radius may increase van der Waals interactions compared to the smaller, electronegative fluorine in the target compound.
Pesticide-Related Compounds ()
- Alkoxy chains : Etofenprox’s ethoxy and propoxy groups highlight the role of chain length in modulating hydrophobicity and bioavailability.
- Halogenation : Oxyfluorfen’s trifluoromethyl and nitro groups enhance pesticidal activity via electron-withdrawing effects, similar to fluorine in the target compound .
Physicochemical and Functional Comparisons
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Molecular Weight (g/mol) | Likely Applications |
|---|---|---|---|
| 2-Fluoro-1-methoxy-4-propoxybenzene | 2-F, 1-OCH₃, 4-OCH₂CH₂CH₃ | ~186 (estimated) | Agrochemical intermediates, liquid crystals |
| 2-Fluoro-1-iodo-4-methoxy-3-methylbenzene | 2-F, 1-I, 4-OCH₃, 3-CH₃ | 296.1 (CAS data) | Pharmaceutical synthesis |
| Etofenprox | Ethoxy, phenoxy, methyl | 376.4 | Insecticide |
| Oxyfluorfen | Trifluoromethyl, nitro | 361.7 | Herbicide |
Key Observations :
- Solubility : Longer alkoxy chains (e.g., propoxy) increase hydrophobicity compared to methoxy or ethoxy groups, impacting solubility in organic solvents .
- Reactivity : Fluorine’s electronegativity may stabilize adjacent bonds, reducing susceptibility to hydrolysis compared to iodine-containing analogs .
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